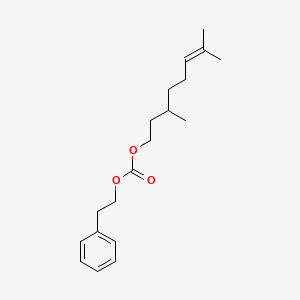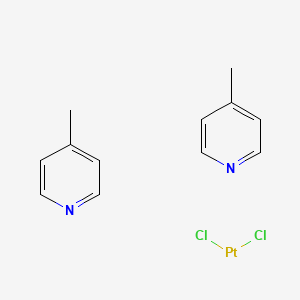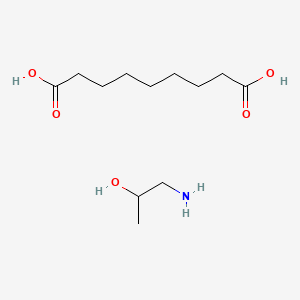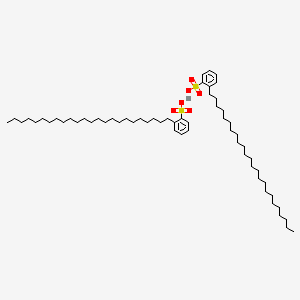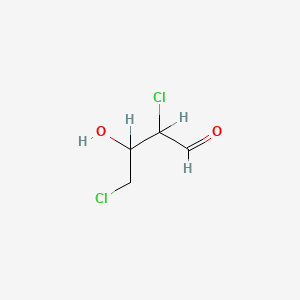![molecular formula C31H32O2 B12662520 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] CAS No. 26292-69-3](/img/structure/B12662520.png)
2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol]: is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] typically involves the condensation of 6-(1-phenylethyl)-P-cresol with formaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the phenolic hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Chemistry: 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is used as a stabilizer in polymers and resins to prevent oxidative degradation. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties, which may have implications in preventing cellular damage caused by oxidative stress.
Medicine: While not widely used in medicine, its antioxidant properties are of interest in the development of therapeutic agents aimed at mitigating oxidative damage in various diseases.
Industry: The compound is extensively used in the rubber and plastic industries as an antioxidant to enhance the durability and longevity of products. It is also used in the production of lubricants and fuels to prevent oxidation.
Mécanisme D'action
The antioxidant activity of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals. This donation stabilizes the free radicals, preventing them from causing further oxidative damage. The compound’s structure allows it to effectively scavenge free radicals and terminate chain reactions that lead to oxidation.
Comparaison Avec Des Composés Similaires
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,4-Bis(α,α-dimethylbenzyl)phenol
Comparison:
- 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is unique due to its specific phenylethyl substituents, which enhance its antioxidant properties compared to other similar compounds.
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol] has tert-butyl groups instead of phenylethyl groups, which may affect its solubility and reactivity.
- 2,4-Bis(α,α-dimethylbenzyl)phenol has a different substitution pattern, which can influence its antioxidant efficiency and application scope.
This detailed article provides a comprehensive overview of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
26292-69-3 |
|---|---|
Formule moléculaire |
C31H32O2 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
2-[[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]methyl]-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C31H32O2/c1-20-15-26(30(32)28(17-20)22(3)24-11-7-5-8-12-24)19-27-16-21(2)18-29(31(27)33)23(4)25-13-9-6-10-14-25/h5-18,22-23,32-33H,19H2,1-4H3 |
Clé InChI |
CKARBJATRQVWJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)CC3=C(C(=CC(=C3)C)C(C)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


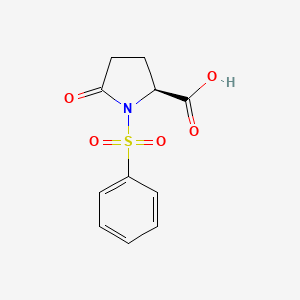
![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
